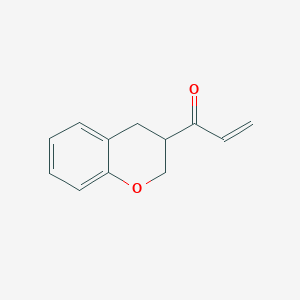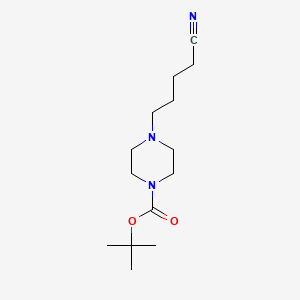
Ethyl3-(oxan-2-yl)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(oxan-2-yl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an oxane ring, which is a six-membered ring containing one oxygen atom, and a keto group attached to the third carbon of the propanoate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(oxan-2-yl)-3-oxopropanoate typically involves the esterification of 3-(oxan-2-yl)-3-oxopropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
3-(oxan-2-yl)-3-oxopropanoic acid+ethanolH2SO4ethyl 3-(oxan-2-yl)-3-oxopropanoate+water
Industrial Production Methods
In an industrial setting, the production of ethyl 3-(oxan-2-yl)-3-oxopropanoate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can be employed to facilitate the esterification process, reducing the need for corrosive liquid acids.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(oxan-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under anhydrous conditions.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: 3-(oxan-2-yl)-3-oxopropanoic acid
Reduction: Ethyl 3-(oxan-2-yl)-3-hydroxypropanoate
Substitution: 3-(oxan-2-yl)-3-oxopropanoic acid and ethanol
Applications De Recherche Scientifique
Ethyl 3-(oxan-2-yl)-3-oxopropanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving esters and ketones.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 3-(oxan-2-yl)-3-oxopropanoate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with enzymes that catalyze ester hydrolysis or keto group reduction, leading to the formation of biologically active metabolites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-oxopropanoate: Lacks the oxane ring, making it less structurally complex.
Ethyl 3-(tetrahydrofuran-2-yl)-3-oxopropanoate: Contains a tetrahydrofuran ring instead of an oxane ring.
Ethyl 3-(pyran-2-yl)-3-oxopropanoate: Contains a pyran ring, which is a six-membered ring with one oxygen atom but differs in the position of the oxygen atom.
Uniqueness
Ethyl 3-(oxan-2-yl)-3-oxopropanoate is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C10H16O4 |
|---|---|
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
ethyl 3-(oxan-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C10H16O4/c1-2-13-10(12)7-8(11)9-5-3-4-6-14-9/h9H,2-7H2,1H3 |
Clé InChI |
WAMYDXRIMDDXQD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)C1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopentyl}carbamate](/img/structure/B13601713.png)






![1-[1-(2,5-Dimethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13601755.png)

